N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(4-Ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. Key structural features include:
- Thieno[3,2-d]pyrimidine core: Provides a planar scaffold for interactions with biological targets such as kinases or DNA .
- N-(4-Ethoxyphenyl)acetamide: The ethoxy group introduces electron-donating effects, which may stabilize charge transfer interactions during binding .
Condensation of substituted aldehydes and thioureas to form the pyrimidine ring (e.g., ).
Nucleophilic substitution reactions to attach acetamide groups (e.g., using chloroacetanilides in acetone with K₂CO₃) .
Properties
Molecular Formula |
C21H25N3O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O4S/c1-4-28-16-7-5-15(6-8-16)22-18(25)13-24-17-10-12-29-19(17)20(26)23(21(24)27)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25) |
InChI Key |
WSWDZXQPKFNPHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Insights :
Electron Effects: The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with 4-nitrophenyl (electron-withdrawing) in , which reduces electron density and may hinder binding to electron-rich enzyme pockets .
Biological Activity: The CK1δ inhibitor () shares the thieno[3,2-d]pyrimidine core but achieves higher potency due to fluorophenyl and methylthio groups, suggesting substituent optimization is critical for target engagement . 5-Fluorouracil derivatives () rely on fluorination for DNA disruption, a mechanism distinct from the target compound’s presumed kinase inhibition .
Synthesis Complexity: Compounds with fused heterocycles (e.g., ’s benzothieno-triazolo-pyrimidine) require multi-step syntheses, while the target compound’s simpler core may streamline production .
Solubility and Stability :
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